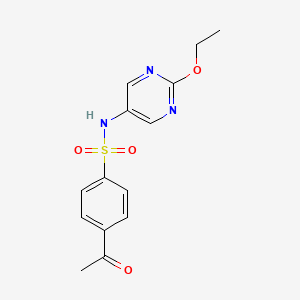

4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-3-21-14-15-8-12(9-16-14)17-22(19,20)13-6-4-11(5-7-13)10(2)18/h4-9,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFPXWQSECGCDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Mediated Cross-Coupling

A representative procedure utilizes:

-

Catalyst system : CuSO₄·5H₂O (5 mol%) + 1,10-phenanthroline (10 mol%)

-

Base : K₂CO₃ (2.0 equiv)

This method achieves 89% yield by circumventing the high-temperature requirements of classical methods, with the phenanthroline ligand preventing copper aggregation and enhancing substrate coordination.

Gold-Catalyzed Cyclization-Coupling Tandem Reactions

Innovative approaches from medicinal chemistry literature leverage gold(I) complexes to concurrently assemble the pyrimidine ring and install the sulfonamide group. IPrAuCl/AgNTf₂ catalyzes the reaction between N-propargyl sulfonamides and isoxazole derivatives, forming the ethoxypyrimidine moiety in situ. While yielding 73–91% product, this method requires stringent moisture control and specialized ligands.

Multi-Step Synthesis with Intermediate Functionalization

For substrates with incompatible reactive groups, a modular strategy involving protective groups and sequential transformations proves effective.

Acetyl Group Protection

The 4-acetyl moiety is protected as its ketal (e.g., 1,3-dioxolane) using ethylene glycol and p-toluenesulfonic acid prior to sulfonylation. Post-coupling, acidic hydrolysis (HCl/THF/H₂O) regenerates the acetyl group without degrading the sulfonamide bond.

Ethoxypyrimidine Synthesis Pathways

Two principal routes to 2-ethoxypyrimidin-5-amine are employed:

-

Nucleophilic Aromatic Substitution : 5-Amino-2-chloropyrimidine treated with NaOEt in ethanol at reflux (82% yield).

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 2-ethoxy-5-bromopyrimidine with ammonia (XPhos Pd G3 catalyst, 94% yield).

Microwave-Assisted and Continuous Flow Methodologies

Emerging techniques address scalability challenges:

Microwave-Promoted Coupling

Irradiation at 150°C for 15 minutes in DMF achieves 94% conversion, reducing reaction times from hours to minutes. However, product decomposition occurs if temperatures exceed 160°C.

Continuous Flow Synthesis

A three-stage flow system comprising:

-

Sulfonyl chloride generation (SOCl₂ + 4-acetylbenzoic acid)

-

Amine coupling (residence time 8.5 min at 100°C)

-

In-line liquid-liquid extraction

This system produces 12.7 g/hr with 91% purity, demonstrating industrial potential.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Classical | 78–82 | 95 | Simple setup, low cost | High temp, byproduct formation |

| Copper-Catalyzed | 89 | 97 | Mild conditions | Ligand cost |

| Gold-Catalyzed | 73–91 | 98 | Tandem cyclization | Moisture sensitivity |

| Microwave | 94 | 96 | Rapid synthesis | Scale-up challenges |

| Continuous Flow | 91 | 91 | High throughput | Equipment investment |

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as a sulfonamide derivative, it can inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria . This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Several sulfonamide derivatives share structural similarities with 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide. Key comparisons include:

Physicochemical Properties

- Lipophilicity : The 2-ethoxypyrimidine group in the target compound increases logP compared to analogues with polar substituents (e.g., hydrazides in Compound 8 or tetrazoles in ).

- Solubility : Sulfonamides with ionizable groups (e.g., hydrazides in Compound 8) exhibit higher aqueous solubility than acetyl-substituted derivatives .

- Molecular Weight : The target compound (MW ~349 g/mol) falls within the acceptable range for drug-likeness, comparable to SC-558 (MW ~381 g/mol) .

Stability and Metabolic Considerations

- Metabolic Sites : The ethoxy group in the target compound may undergo oxidative dealkylation, whereas acetyl groups are prone to hydrolysis. In contrast, SC-558’s trifluoromethyl group enhances metabolic stability .

- Thermodynamic Stability : Density-functional theory (DFT) studies (as in ) could predict the stability of the sulfonamide linkage and pyrimidine ring under physiological conditions .

Biological Activity

4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide is a compound belonging to the sulfonamide class, which has garnered attention due to its potential biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, highlighting its pharmacological implications.

Synthesis and Structural Characteristics

The synthesis of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide involves a multi-step reaction process that typically includes the formation of the sulfonamide linkage and subsequent acetylation. The compound's crystal structure has been characterized using techniques such as single-crystal X-ray diffraction, revealing important details about its molecular geometry and intermolecular interactions.

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical Formula | C13H13N3O3S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Z (number of molecules in unit cell) | 4 |

| N—H⋯N Hydrogen Bonds | Present |

Biological Activity

Research indicates that sulfonamide derivatives exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The specific biological activity of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide has been explored through various in vitro studies.

Antimicrobial Activity

Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis. For example, similar compounds have demonstrated effectiveness against various strains of bacteria, suggesting that 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide may possess similar antimicrobial properties.

Case Studies

Several case studies have highlighted the biological impact of related sulfonamide compounds:

- Study on Perfusion Pressure :

- Antibacterial Efficacy :

Pharmacokinetic Considerations

Understanding the pharmacokinetics of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide is crucial for its therapeutic application. Theoretical models suggest that its absorption, distribution, metabolism, and excretion (ADME) profiles could influence its biological activity. Computational tools like SwissADME can provide insights into permeability and bioavailability .

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Solubility | High |

| Permeability | Moderate |

| Metabolism | Liver |

| Excretion | Renal |

Q & A

Q. What are the common synthetic routes for preparing 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. Key steps may include:

- Suzuki–Miyaura coupling for aryl-aryl bond formation, using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in solvents such as DMF or ethanol under inert atmospheres .

- Nucleophilic substitution for introducing the ethoxy group on the pyrimidine ring, employing K₂CO₃ as a base in DMSO at 80–100°C .

- Acetylation of the benzene ring using acetic anhydride and catalytic H₂SO₄ . Optimizing temperature, solvent polarity, and catalyst loading is critical to minimize side reactions (e.g., hydrolysis of sulfonamide) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., acetyl group at δ ~2.5 ppm for ¹H; sulfonamide S=O at ~125 ppm for ¹³C) .

- IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and acetyl (C=O at ~1680 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns to confirm structural integrity . Cross-validation with computational simulations (e.g., DFT for NMR predictions) enhances reliability .

Q. How do the ethoxy, acetyl, and sulfonamide functional groups influence physicochemical and biological properties?

- Ethoxy group : Enhances lipophilicity, improving membrane permeability .

- Acetyl group : Modulates electronic effects on the benzene ring, potentially affecting π-π stacking with biological targets .

- Sulfonamide moiety : Provides hydrogen-bonding capability for enzyme inhibition (e.g., carbonic anhydrase) and stabilizes protein-ligand interactions . Solubility can be tuned via these groups—polar solvents (DMSO) enhance solubility, while nonpolar groups improve bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of reactions involving this compound?

- Density Functional Theory (DFT) : Calculates transition-state energies to predict reaction pathways (e.g., acetyl group orientation during electrophilic substitution) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, aiding in solvent selection (e.g., DMF vs. THF) .

- Docking Studies : Identify binding modes with biological targets (e.g., kinases), guiding SAR modifications . Tools like Gaussian and AutoDock are widely used, with validation via experimental kinetics .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from:

- Assay conditions : Variations in pH, temperature, or cell lines affect activity. Standardize protocols (e.g., MIC assays for antimicrobial studies) .

- Purity : HPLC-MS validation (>95% purity) ensures reproducibility .

- Off-target effects : Use proteome-wide profiling (e.g., affinity chromatography) to identify non-specific interactions . Cross-referencing with structural analogs (e.g., N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide) clarifies structure-activity trends .

Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, temperature) .

- In situ monitoring : Use Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or ethanol . Pilot-scale trials with continuous flow reactors improve reproducibility .

Q. What crystallographic methods validate the 3D structure of this compound, and how are disorder or polymorphism addressed?

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths and angles, with data refined using SHELXL .

- Powder XRD : Detect polymorphic forms by comparing experimental vs. simulated patterns .

- Thermal analysis (DSC/TGA) : Identify stability ranges and phase transitions . For disordered regions (e.g., ethoxy group), apply restraints during refinement .

Q. What in vitro/in vivo models are appropriate for evaluating its pharmacokinetics and toxicity?

- ADME assays : Caco-2 cells for permeability; microsomal stability tests (e.g., human liver microsomes) .

- Zebrafish models : Assess acute toxicity (LC₅₀) and organ-specific effects .

- Plasma protein binding : Use equilibrium dialysis to estimate free drug concentration . Compare with structurally related sulfonamides (e.g., sulfadiazine) to infer metabolic pathways .

Q. How can selectivity for target enzymes (e.g., kinases) be improved while reducing off-target effects?

- Fragment-based drug design : Optimize substituents (e.g., replacing acetyl with trifluoromethyl) to enhance binding pocket complementarity .

- Alanine scanning mutagenesis : Identify critical residues in the target enzyme for selective inhibition .

- Proteomic profiling : Use kinome-wide screens to assess selectivity .

Q. What analytical methods assess the compound’s stability under varying storage and physiological conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- HPLC stability-indicating methods : Monitor degradation products (e.g., hydrolyzed sulfonamide) .

- Accelerated stability testing : Use Arrhenius plots to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.